molecular formula C7H11BrClNO B14641281 Piperidine, 1-(bromochloroacetyl)- CAS No. 52988-55-3

Piperidine, 1-(bromochloroacetyl)-

Cat. No.: B14641281
CAS No.: 52988-55-3
M. Wt: 240.52 g/mol
InChI Key: KAZUPMKZOVNGIW-UHFFFAOYSA-N
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Description

Piperidine, 1-(bromochloroacetyl)- is a derivative of piperidine, a six-membered heterocyclic amine with the molecular formula C₅H₁₁N. Piperidine itself is a colorless liquid with a characteristic amine odor and is widely used in organic synthesis and pharmaceuticals

Preparation Methods

The synthesis of Piperidine, 1-(bromochloroacetyl)- typically involves the reaction of piperidine with bromochloroacetyl chloride. This reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:

  • Reaction with Bromochloroacetyl Chloride: : Piperidine reacts with bromochloroacetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions. [ \text{C₅H₁₁N} + \text{BrClCOCl} \rightarrow \text{C₅H₁₀NCOCH₂BrCl} ]

  • Industrial Production: : On an industrial scale, the production of Piperidine, 1-(bromochloroacetyl)- may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process .

Chemical Reactions Analysis

Piperidine, 1-(bromochloroacetyl)- undergoes various chemical reactions, including:

  • Nucleophilic Substitution: : The bromine and chlorine atoms in the compound make it susceptible to nucleophilic substitution reactions. Common nucleophiles such as amines, thiols, and alcohols can replace the halogen atoms, leading to the formation of substituted derivatives. [ \text{C₅H₁₀NCOCH₂BrCl} + \text{Nu}^- \rightarrow \text{C₅H₁₀NCOCH₂Nu} + \text{Br}^- + \text{Cl}^- ]

  • Oxidation and Reduction: : The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used. For example, oxidation with agents like potassium permanganate can lead to the formation of carboxylic acids, while reduction with hydrogen gas in the presence of a catalyst can yield amines .

  • Hydrolysis: : In the presence of water or aqueous bases, Piperidine, 1-(bromochloroacetyl)- can hydrolyze to form piperidine and bromochloroacetic acid. [ \text{C₅H₁₀NCOCH₂BrCl} + \text{H₂O} \rightarrow \text{C₅H₁₁N} + \text{BrClCOOH} ]

Scientific Research Applications

Piperidine, 1-(bromochloroacetyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Piperidine, 1-(bromochloroacetyl)- involves its ability to form covalent bonds with nucleophilic sites on target molecules. This reactivity is primarily due to the presence of the bromochloroacetyl group, which is highly electrophilic. The compound can interact with amino acids in proteins, leading to the modification of enzyme activity and protein function .

Comparison with Similar Compounds

Piperidine, 1-(bromochloroacetyl)- can be compared with other similar compounds, such as:

The unique combination of bromine and chlorine atoms in Piperidine, 1-(bromochloroacetyl)- makes it particularly versatile and reactive, distinguishing it from other similar compounds.

Properties

CAS No.

52988-55-3

Molecular Formula

C7H11BrClNO

Molecular Weight

240.52 g/mol

IUPAC Name

2-bromo-2-chloro-1-piperidin-1-ylethanone

InChI

InChI=1S/C7H11BrClNO/c8-6(9)7(11)10-4-2-1-3-5-10/h6H,1-5H2

InChI Key

KAZUPMKZOVNGIW-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)C(Cl)Br

Origin of Product

United States

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